Abnormal Cannabidiol-D3
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Overview
Description
Abnormal Cannabidiol-d3 is a synthetic regioisomer of cannabidiol, which is a non-psychoactive compound derived from Cannabis Sativa. This compound is labeled with deuterium, specifically at the terminal methyl position, making it useful as an internal standard for analytical purposes . Unlike its psychoactive counterpart, Δ9-tetrahydrocannabinol, this compound does not elicit responsiveness from cannabinoid receptors CB1 or CB2 and lacks psychotropic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of abnormal cannabidiol-d3 involves the incorporation of deuterium atoms into the cannabidiol structure. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often include the use of catalysts and specific solvents to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Abnormal cannabidiol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
Abnormal cannabidiol-d3 has a wide range of scientific research applications, including:
Mechanism of Action
Abnormal cannabidiol-d3 exerts its effects through mechanisms that are independent of the classical cannabinoid receptors CB1 and CB2. It induces endothelium-dependent vasodilation via a nitric oxide-independent pathway . Additionally, it has been shown to modulate the production of pro-inflammatory mediators and influence cellular processes such as wound healing and scar formation . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with non-cannabinoid receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cannabidiol (CBD): The primary non-psychoactive compound from Cannabis Sativa, known for its therapeutic potential.
Δ9-tetrahydrocannabinol (Δ9-THC): The main psychoactive compound in cannabis, responsible for its psychotropic effects.
Cannabigerol (CBG): Another non-psychoactive cannabinoid with potential therapeutic benefits.
Uniqueness
Abnormal cannabidiol-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. Its lack of responsiveness to CB1 and CB2 receptors and its distinct mechanism of action further differentiate it from other cannabinoids .
Properties
IUPAC Name |
4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(5,5,5-trideuteriopentyl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEZXUNAYVCODW-ORDZOMCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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